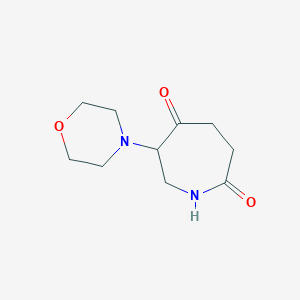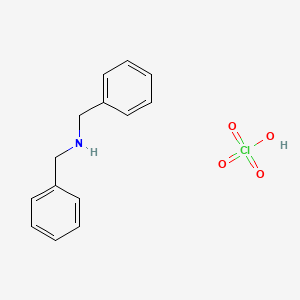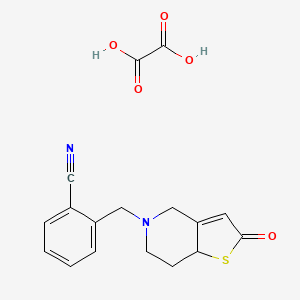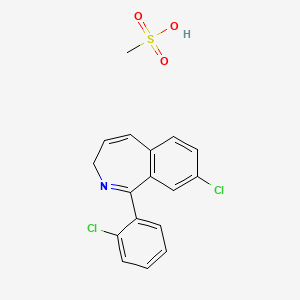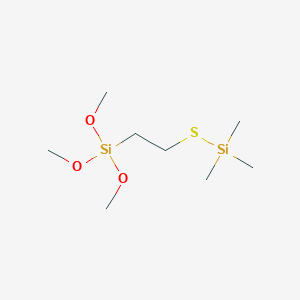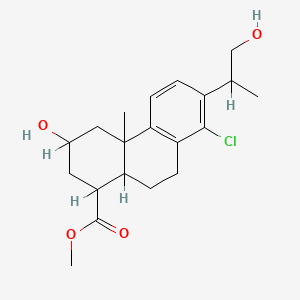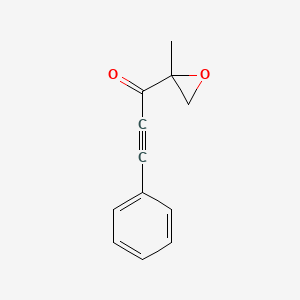
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one is an organic compound that features a unique combination of functional groups, including an oxirane (epoxide) ring, a phenyl group, and a propynone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methyloxirane with a suitable phenylpropynone precursor. One common method involves the use of a base-catalyzed epoxidation reaction, where the oxirane ring is formed by the reaction of an alkene with a peracid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the study of metabolic pathways .
類似化合物との比較
Similar Compounds
3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones: These compounds share the oxirane and phenyl groups but differ in the presence of an enone moiety.
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: Similar in having the oxirane ring but differs in the presence of a bromobenzenesulfonate group
Uniqueness
The presence of both an oxirane ring and a propynone moiety allows for a wide range of chemical transformations and applications in various fields .
特性
CAS番号 |
80077-36-7 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
1-(2-methyloxiran-2-yl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C12H10O2/c1-12(9-14-12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3 |
InChIキー |
DWPGGWHIAKHGEC-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
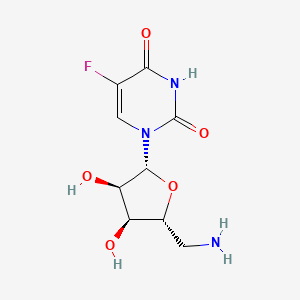
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)

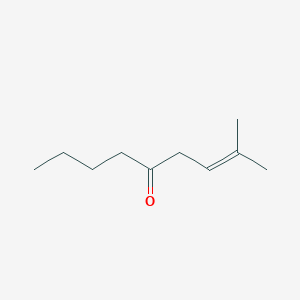
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
